molecular formula C14H13N3S B2779862 2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine CAS No. 313274-33-8

2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine

Cat. No. B2779862
CAS RN: 313274-33-8
M. Wt: 255.34
InChI Key: MBJSSVHDSDCVLX-UHFFFAOYSA-N
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Description

2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been identified as a potent inhibitor of certain enzymes involved in the regulation of various physiological processes, making it a promising candidate for the development of novel therapeutic agents.

Scientific Research Applications

Synthesis and Functionalization

2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine is a compound within the broader class of imidazo[1,2-a]pyrimidines, which have garnered attention for their regiospecific synthesis and versatile functionalization capabilities. These compounds can be synthesized regiospecifically through one-pot reactions involving 2-aminopyridines or 2-aminopyrimidines with various reagents, yielding yields of 35-92% (Katritzky et al., 2003). The imidazo[1,2-a]pyrimidine scaffold is of particular interest in synthetic chemistry for its diverse chemosynthetic methodologies, including multicomponent reactions, condensation reactions, and carbon–nitrogen bond formation, among others (Goel et al., 2015).

Medicinal Chemistry and Drug Development

The imidazo[1,2-a]pyrimidine scaffold is recognized as a "drug prejudice" due to its broad applications in medicinal chemistry, including roles in anticancer, antimicrobial, antiviral, and antidiabetic therapeutics. This has led to numerous attempts to modify this scaffold structurally, aiming to discover and develop novel therapeutic agents (Deep et al., 2016). Furthermore, the synthesis of imidazo[1,2-a]pyridines and related compounds has been explored through environmentally friendly methods, including catalyst-free reactions under microwave irradiation in green solvents, highlighting the synthetic flexibility and eco-friendliness of this compound class (Rao et al., 2018).

Optical Properties and Sensory Applications

Studies have also explored the optical properties of imidazo[1,2-a]pyrimidines, finding that these compounds can act as selective fluorescent sensors towards certain ions, such as zinc. This underscores their potential utility in environmental monitoring and in the development of diagnostic tools (Rawat & Rawat, 2018).

properties

IUPAC Name

2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-11-3-5-13(6-4-11)18-10-12-9-17-8-2-7-15-14(17)16-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJSSVHDSDCVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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